N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. This compound has been the subject of various studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine involves its interaction with specific molecular targets in the body. This compound has been shown to bind to the active site of EGFR, acetylcholinesterase, and ACE, thereby inhibiting their activity. The inhibition of these targets leads to various physiological effects, such as the inhibition of cancer cell growth, the enhancement of cholinergic neurotransmission, and the reduction of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine depend on the specific molecular targets that it interacts with. Some of the effects of this compound include:
- Inhibition of Cancer Cell Growth: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine inhibits the growth of cancer cells by blocking the activity of EGFR, which is involved in cell proliferation and survival.
- Enhancement of Cholinergic Neurotransmission: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine enhances cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
- Reduction of Blood Pressure: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine reduces blood pressure by inhibiting the activity of ACE, which leads to a decrease in the levels of angiotensin II, a hormone that regulates blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine for lab experiments depend on the specific application of the compound. Some of the advantages and limitations include:
- Advantages: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine is a synthetic compound that can be easily synthesized in the lab. This compound has been shown to have potent pharmacological effects, making it a useful tool for exploring various molecular targets in the body.
- Limitations: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine may have limited solubility in certain solvents, which can affect its bioavailability and pharmacokinetics. This compound may also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine, including:
- Development of Novel EGFR Inhibitors: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to be a potent inhibitor of EGFR, making it a promising lead compound for the development of novel EGFR inhibitors with improved pharmacological properties.
- Exploration of New Molecular Targets: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to interact with various molecular targets in the body, making it a useful tool for exploring new targets that are involved in various physiological processes.
- Optimization of Pharmacokinetics: The pharmacokinetics of N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine can be optimized by modifying its chemical structure to improve its solubility, stability, and bioavailability. This can lead to the development of more effective pharmacological agents based on this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine has been investigated for its potential use as a pharmacological agent in various fields of research. Some of the applications of this compound include:
- Cancer Research: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound targets the epidermal growth factor receptor (EGFR) and has been explored as a potential treatment for EGFR-dependent cancers.
- Neurological Disorders: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
- Cardiovascular Diseases: N-(2-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine has been explored as a potential treatment for cardiovascular diseases, such as hypertension and atherosclerosis. This compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and the development of atherosclerosis.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-7-3-1-5-10(12)9-21-14-11-6-2-4-8-13(11)22-15(23-14)16(18,19)20/h1-8H,9H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAGWHSGDHOQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.